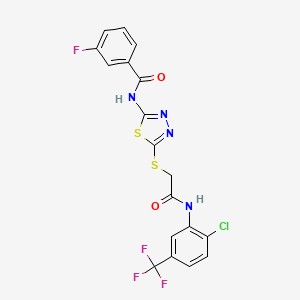
methyl 4-(N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)sulfamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “methyl 4-(N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)sulfamoyl)benzoate” is a complex organic molecule. It contains a benzoate group, a sulfamoyl group, and a piperidinyl group . These groups are common in many pharmaceuticals and bioactive compounds.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The piperidine ring provides a cyclic structure, the sulfamoyl group could contribute to the polarity of the molecule, and the benzoate group is an ester, which could be involved in various chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it could undergo reactions typical of its functional groups. For example, the benzoate group could undergo hydrolysis, and the sulfamoyl group could participate in substitution reactions .Physical And Chemical Properties Analysis
Without specific data, we can only speculate on the properties of this compound. It’s likely to be solid at room temperature, given the presence of the aromatic ring and the piperidine ring . Its solubility would depend on the specific arrangement of its functional groups.Wissenschaftliche Forschungsanwendungen
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in drug design and are present in more than twenty classes of pharmaceuticals . The compound can serve as a starting material or intermediate in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have significant pharmacological activities and are used in the development of new medicinal compounds.
Pharmacological Applications
The pharmacological applications of piperidine derivatives are extensive. They are involved in the discovery and biological evaluation of potential drugs containing the piperidine moiety . The compound can be utilized in the development of new pharmacological agents due to its structural features, which may interact with biological targets to produce therapeutic effects.
Antiplasmodial Activity
Piperidine derivatives have shown promise in the treatment of malaria. Specifically, 1,4-disubstituted piperidines have been evaluated for their selectivity against resistant strains of Plasmodium falciparum . The compound could be explored for its potential as an antimalarial agent, especially in the development of treatments for drug-resistant malaria.
Wirkmechanismus
Safety and Hazards
As with any chemical compound, handling “methyl 4-(N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)sulfamoyl)benzoate” would require appropriate safety measures. Without specific toxicity data, it’s safe to assume that it should be handled with the standard precautions used for chemical substances .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-[(1-cyclopropylsulfonylpiperidin-4-yl)methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S2/c1-25-17(20)14-2-4-15(5-3-14)26(21,22)18-12-13-8-10-19(11-9-13)27(23,24)16-6-7-16/h2-5,13,16,18H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQUWFIOBKDIIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

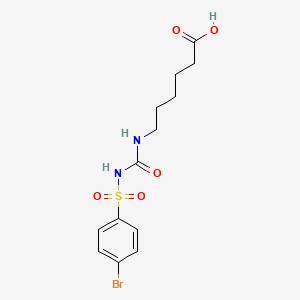
![1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone](/img/structure/B2928946.png)
![1-[2-(2,2-Difluorocyclopropyl)pyrazol-3-yl]ethanone](/img/structure/B2928947.png)
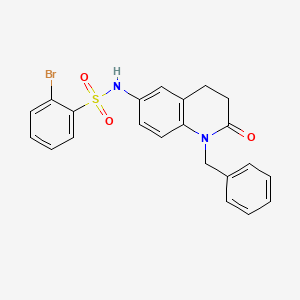

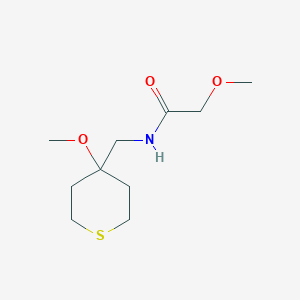
![(11Z)-11-[(3,4-dimethoxyphenyl)imino]-N-(4-fluorophenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2928956.png)
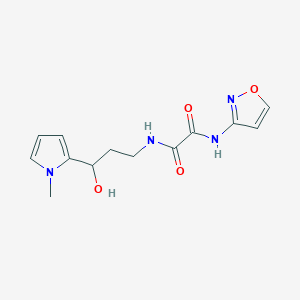
![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2928960.png)
![N-[4-(difluoromethoxy)phenyl]-4-(4-nitrophenyl)piperazine-1-carbothioamide](/img/structure/B2928961.png)
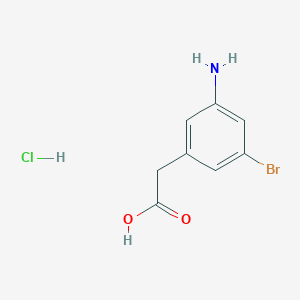
![N-benzyl-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2928964.png)
